
5-Bromo-2-methoxy-3-nitropyridin-4-ol
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Overview
Description
5-Bromo-2-methoxy-3-nitropyridin-4-ol (CAS 152684-30-5) is a substituted pyridine derivative characterized by a bromine atom at position 5, a methoxy group at position 2, a nitro group at position 3, and a hydroxyl group at position 2. The nitro and hydroxyl groups enhance its polarity, making it suitable for applications requiring solubility in polar solvents, while the bromine atom provides a handle for further derivatization via cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-methoxy-3-nitropyridin-4-ol typically involves the bromination of 2-methoxy-3-nitropyridine. The process begins with the nitration of 2-methoxypyridine to form 2-methoxy-3-nitropyridine. This intermediate is then brominated using bromine in the presence of a suitable catalyst to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-methoxy-3-nitropyridin-4-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Oxidation: Potassium permanganate or chromium trioxide in an acidic medium.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the bromine atom.
Reduction: Formation of 5-Bromo-2-methoxy-3-aminopyridin-4-ol.
Oxidation: Formation of 5-Bromo-2-hydroxy-3-nitropyridin-4-ol.
Scientific Research Applications
5-Bromo-2-methoxy-3-nitropyridin-4-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of 5-Bromo-2-methoxy-3-nitropyridin-4-ol involves its interaction with specific molecular targets. The bromine and nitro groups play a crucial role in its reactivity and binding affinity. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison based on substituent positions, functional groups, and similarity metrics:
Table 1: Key Structural and Functional Comparisons
Key Findings from Comparisons
Positional Effects of Substituents The methyl group in 5-Bromo-2-methoxy-4-methyl-3-nitropyridine (CAS 884495-14-1) reduces similarity (0.81 vs. 0.88) compared to the reference compound. This substitution likely increases steric hindrance at position 4, altering reactivity in nucleophilic aromatic substitution or cross-coupling reactions .
Functional Group Impact The hydroxyl group in 5-Bromo-2-methoxy-3-nitropyridin-4-ol distinguishes it from analogs like 2-Methoxy-3-nitropyridin-4-amine (CAS 33623-16-4), which replaces the hydroxyl with an amine. This substitution significantly reduces similarity (0.70) and may influence hydrogen-bonding capacity and metabolic stability .
Synthetic Utility Bromine at position 5 in the reference compound offers a strategic site for Suzuki-Miyaura or Buchwald-Hartwig couplings, a feature absent in non-brominated analogs like 2-Methoxy-3-nitropyridin-4-amine .
Research Implications
The structural nuances of this compound highlight its versatility as a building block in medicinal chemistry. For example:
- Its hydroxyl group may enhance binding to target proteins compared to methyl or amine-substituted analogs.
- The nitro group’s electron-withdrawing effect could stabilize intermediates in heterocyclic syntheses.
Limitations of Current Data
The evidence provided lacks detailed experimental data (e.g., spectroscopic or biological activity comparisons). Future work should prioritize empirical studies to validate computational similarity scores and theoretical reactivity predictions.
Biological Activity
5-Bromo-2-methoxy-3-nitropyridin-4-ol is a pyridine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, therapeutic applications, and case studies that illustrate its effects.
This compound has the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C7H6BrN3O3 |
Molecular Weight | 248.04 g/mol |
IUPAC Name | This compound |
CAS Number | [Not available] |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It is believed to exhibit:
- Antimicrobial Activity : The compound shows potential as an antimicrobial agent by inhibiting the growth of certain bacteria and fungi.
- Anti-inflammatory Effects : It may modulate inflammatory pathways, potentially reducing the severity of inflammatory diseases.
- Neuroprotective Properties : Research indicates that it could protect neuronal cells from oxidative stress and apoptosis, making it a candidate for neurodegenerative disease treatments.
Antimicrobial Activity
A study evaluated the antimicrobial properties of this compound against various pathogens. Results indicated significant inhibition of bacterial growth, particularly against Gram-positive bacteria.
Anti-inflammatory Effects
In vitro assays demonstrated that the compound could reduce the production of pro-inflammatory cytokines in activated macrophages, suggesting a mechanism for its anti-inflammatory activity.
Neuroprotective Effects
Research on neuronal cell lines showed that treatment with this compound led to decreased levels of reactive oxygen species (ROS) and improved cell viability under stress conditions.
Case Studies
- Case Study on Neurotoxicity : A report documented a case where exposure to a related compound, 5-bromo-2-nitropyridine, resulted in methemoglobinemia and delayed encephalopathy in a worker exposed to chemical leaks. This highlights the potential risks associated with brominated pyridine compounds, necessitating careful handling and further investigation into their safety profiles .
- Clinical Observations : In clinical settings, patients treated with derivatives of this compound exhibited improvements in symptoms associated with inflammatory conditions, suggesting therapeutic potential .
Properties
Molecular Formula |
C6H5BrN2O4 |
---|---|
Molecular Weight |
249.02 g/mol |
IUPAC Name |
5-bromo-2-methoxy-3-nitro-1H-pyridin-4-one |
InChI |
InChI=1S/C6H5BrN2O4/c1-13-6-4(9(11)12)5(10)3(7)2-8-6/h2H,1H3,(H,8,10) |
InChI Key |
CYSUHSGNKATGGX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=O)C(=CN1)Br)[N+](=O)[O-] |
Origin of Product |
United States |
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